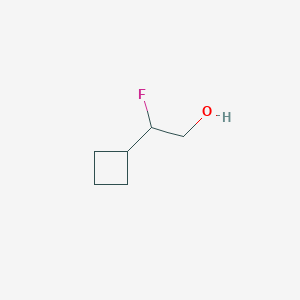

2-Cyclobutyl-2-fluoroethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclobutyl-2-fluoroethan-1-ol is a chemical compound with the molecular formula C6H11FO . It has a molecular weight of 118.15 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11FO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4H2 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 118.15 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications

Photophysical Properties and Applications in OLEDs

Research has indicated that three-coordinate organoboron compounds, known for their electron-accepting capabilities, can be utilized in materials chemistry for applications such as nonlinear optical materials, chemical sensors, and organic light-emitting diodes (OLEDs). These compounds exhibit large electronic dipoles, promoting donor-acceptor charge-transfer upon light excitation. Consequently, donor-acceptor triarylboranes have been developed as efficient blue emitters for OLEDs, highlighting the potential for compounds like 2-Cyclobutyl-2-fluoroethan-1-ol in optoelectronic materials (Hudson & Wang, 2009).

Synthesis and Reactivity in Organic Chemistry

The synthesis and reactivity of fluorinated cyclobutanes have been explored, demonstrating their potential in producing new mono- or di-substituted cycloolefins. These reactions often result in the formation of spirocyclic compounds, indicating the versatility of fluorinated cyclobutanes in organic synthesis (Mir & Shreeve, 1994).

Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds

Fluoromethyl groups, including CF3 and CF2H, are significant in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a powerful tool for radical reactions, including fluoromethylation, through visible-light-induced single-electron-transfer processes. This research underlines the importance of designing appropriate reaction systems for efficient and selective radical fluoromethylation, a process potentially applicable to compounds like this compound (Koike & Akita, 2016).

Application in Oligonucleotide Therapeutics

Oligonucleotides (ONs) have a broad spectrum of applications in interfering with biomolecules across the central dogma. The development of antisense and splice-switching ONs, as well as short interfering RNA drugs, exemplifies the crucial role of synthetic nucleic acid chemistry in drug development. The modifications often include phosphorothioate linkages and various 2'-substitutions, highlighting the potential use of fluorinated compounds in enhancing the bioavailability and stability of therapeutic ONs (Smith & Zain, 2019).

Safety and Hazards

The safety information for 2-Cyclobutyl-2-fluoroethan-1-ol indicates that it is a hazardous substance. It has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H227, H315, H319, H335, which indicate that it is combustible, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

The mode of action of 2-Cyclobutyl-2-fluoroethan-1-ol is currently unknown due to the lack of scientific studies on this specific compound . It’s possible that the compound interacts with its targets in a way that alters their function, but more research is needed to confirm this and to understand the specifics of these interactions.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its site of action in the body.

properties

IUPAC Name |

2-cyclobutyl-2-fluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTXZSFKKWPQLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2920578.png)

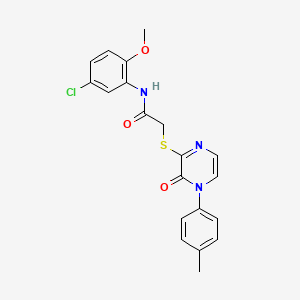

![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2920580.png)

![1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2920581.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2920594.png)

![N-[(1-Hydroxycyclobutyl)-phenylmethyl]prop-2-enamide](/img/structure/B2920599.png)